molecular formula C10H11BO3 B13989334 2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole CAS No. 217312-37-3

2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole

Cat. No.: B13989334
CAS No.: 217312-37-3
M. Wt: 190.01 g/mol
InChI Key: NVHDELCDPVLOHS-UHFFFAOYSA-N
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Description

2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole is a chemical compound that belongs to the class of benzodioxaboroles This compound is characterized by the presence of a benzodioxaborole ring structure, which is a fused ring system containing both benzene and dioxaborole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3-methoxyprop-1-en-2-yl boronic acid with a benzodioxaborole precursor. The reaction is usually carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding aldehydes or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of signal transducer and activator of transcription 3 (STAT3), which plays a role in inflammation and neurodegeneration . The compound may also interact with other molecular targets, such as enzymes and receptors, to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-Methoxyprop-1-en-2-yl)-2H-1,3,2-benzodioxaborole is unique due to its specific benzodioxaborole ring structure and the presence of the methoxyprop-1-en-2-yl group

Properties

CAS No.

217312-37-3

Molecular Formula

C10H11BO3

Molecular Weight

190.01 g/mol

IUPAC Name

2-(3-methoxyprop-1-en-2-yl)-1,3,2-benzodioxaborole

InChI

InChI=1S/C10H11BO3/c1-8(7-12-2)11-13-9-5-3-4-6-10(9)14-11/h3-6H,1,7H2,2H3

InChI Key

NVHDELCDPVLOHS-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)C(=C)COC

Origin of Product

United States

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